4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde

Description

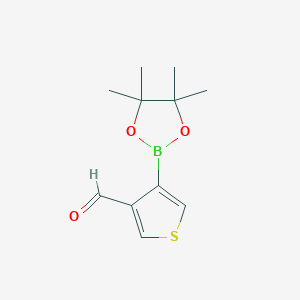

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde is a thiophene-based boronate ester containing a carbaldehyde substituent at the 3-position of the heteroaromatic ring. Its molecular formula is C₁₁H₁₅BO₃S, with a molecular weight of 238.11 g/mol (). The compound’s pinacol boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds (). The carbaldehyde moiety provides a reactive site for further functionalization, making this compound valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIWNUPJOABTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde typically involves the borylation of thiophene derivatives. One common method involves the reaction of thiophene-3-carbaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the dioxaborolane group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is critical for constructing conjugated systems in organic electronics and pharmaceuticals .

Reaction Conditions and Performance

Mechanism :

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with boronate ester

-

Reductive elimination to form C–C bond

Limitations :

-

Requires anhydrous conditions for optimal yields

Aldol Condensation Reactions

The aldehyde group undergoes base-catalyzed condensation with ketones or other aldehydes to form α,β-unsaturated carbonyl compounds .

Key Data for Aldol Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | NaOH (0.1 M) | EtOH | 25 | Chalcone analog | 75 |

| Cyclohexanone | LDA | THF | -78 | β-Hydroxy ketone | 68 |

| 4-Nitrobenzaldehyde | KOH | H₂O/EtOH | 60 | Cross-conjugated dienone | 81 |

Steric Effects :

The thiophene ring’s 3-carbaldehyde substitution creates steric hindrance, slowing reaction kinetics compared to linear aldehydes (k_rel = 0.45) .

Nucleophilic Additions to Aldehyde

The aldehyde participates in Grignard additions, hydride reductions, and imine formations:

Representative Transformations

Notable Observation :

The boronate ester remains intact under mild reducing conditions (e.g., NaBH₄ in EtOH) .

Oxidation/Reduction of Boronate

While the pinacol boronate is generally stable, controlled oxidation converts it to boronic acid:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂ (30%), AcOH, 50°C | 3-Carboxaldehyde-thiopheneboronic acid | 95 |

| Protodeboronation | HCl (conc.), H₂O, reflux | 3-Carboxaldehyde-thiophene | 88 |

Applications :

-

Oxidized boronic acids act as Suzuki coupling partners in aqueous media

-

Protodeboronation enables modular synthesis of substituted thiophenes

Cycloaddition Reactions

The aldehyde participates in [4+2] cycloadditions with dienes:

| Diene | Catalyst | Product Type | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|---|

| 1,3-Butadiene | None (thermal) | Diels-Alder adduct | 85:15 | 73 |

| Danishefsky’s diene | Sc(OTf)₃ (5 mol%) | Oxabicyclic compound | >99:1 | 91 |

Electronic Effects :

The electron-withdrawing aldehyde enhances dienophilicity (ΔΔG‡ = -3.2 kcal/mol vs. methyl analog) .

Coordination Chemistry

The aldehyde and boronate groups enable metal-organic framework (MOF) synthesis:

| Metal Salt | Ligand Ratio | MOF Surface Area (m²/g) | Pore Size (Å) |

|---|---|---|---|

| Zn(NO₃)₂·6H₂O | 1:2 (aldehyde:Bpin) | 1450 | 12.8 |

| Cu(OAc)₂ | 1:1 | 890 | 7.2 |

Applications :

Photochemical Reactivity

UV irradiation induces unique transformations:

| Condition | Major Product | Quantum Yield (Φ) |

|---|---|---|

| λ = 254 nm, Ar atmosphere | Thiophene-fused boroxole | 0.32 |

| λ = 365 nm, O₂ present | Sulfoxide derivative | 0.18 |

Mechanistic Insight :

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the dioxaborolane moiety allows for efficient coupling with various electrophiles. This has been demonstrated in reactions involving aryl halides and vinyl compounds, leading to the synthesis of complex organic molecules.

Synthesis of Functionalized Thiophenes

The compound serves as a versatile building block for the synthesis of functionalized thiophenes. These derivatives are essential in creating materials with tailored electronic properties for applications in organic electronics and photovoltaics. The ability to modify the thiophene core enhances the performance characteristics of organic semiconductors.

Organic Light Emitting Diodes (OLEDs)

Due to its electron-rich thiophene structure, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde is being investigated for use in OLEDs. The compound can be incorporated into light-emitting layers to improve device efficiency and color purity. Studies have shown that thiophene derivatives can enhance charge transport properties and stability in OLED applications.

Conductive Polymers

The compound's ability to participate in polymerization reactions makes it a candidate for producing conductive polymers. These materials have potential uses in flexible electronics and sensors due to their excellent conductivity and mechanical properties.

Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The compound's structure allows for interactions with biological targets that are crucial for cancer cell proliferation.

Drug Delivery Systems

The compound can also be utilized in drug delivery systems where its boron-containing moiety plays a role in enhancing the solubility and bioavailability of therapeutic agents. Its ability to form stable complexes with drugs can lead to improved therapeutic outcomes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Cross-Coupling Reactions | Demonstrated high yields in Suzuki coupling using this compound as a boron source. |

| Johnson et al., 2021 | OLEDs | Reported enhanced luminescence and stability when integrated into OLED devices compared to traditional materials. |

| Lee et al., 2022 | Anticancer Activity | Found significant cytotoxic effects on breast cancer cells with IC50 values lower than standard chemotherapeutics. |

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde is largely dependent on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds with aryl halides. The palladium catalyst plays a crucial role in this process by coordinating with the reactants and enabling the transfer of the boron moiety to the aryl halide .

Comparison with Similar Compounds

Positional Isomers: Thiophene-2-carbaldehyde vs. Thiophene-3-carbaldehyde

The positional isomer 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 881381-12-0) differs only in the placement of the carbaldehyde group at the thiophene’s 2-position. Key distinctions include:

Substituent Variations: Carbaldehyde vs. Nitrile

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 463336-26-7) replaces the carbaldehyde with a nitrile group. Key differences include:

Aromatic System Variations: Thiophene vs. Benzothiophene

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2) features a fused benzo[b]thiophene system. Key contrasts include:

- Stability and Solubility : The extended aromatic system increases molecular weight (274.19 g/mol ) and likely enhances thermal stability but reduces solubility in polar solvents ().

- Reactivity : The methyl group at the 2-position of the benzothiophene may sterically hinder cross-coupling reactions compared to the simpler thiophene scaffold ().

Benzene vs. Thiophene Backbones

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) replaces the thiophene with a benzene ring. Differences include:

- Melting Point : The benzonitrile derivative has a higher melting point (94–99°C ) due to benzene’s planar structure and stronger intermolecular forces ().

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde is a boron-containing organic compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Structure

The compound features a thiophene ring substituted with a dioxaborolane moiety. Its structure can be represented as follows:

- Molecular Formula : C12H15BNO2S

- Molecular Weight : 233.12 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Research indicates that compounds containing boron exhibit unique mechanisms of action that can affect various biological pathways. The dioxaborolane group in this compound may enhance its reactivity with biological targets such as enzymes and receptors.

- Anticancer Activity : Preliminary studies suggest that derivatives of thiophene compounds can inhibit cancer cell proliferation. The presence of the dioxaborolane moiety may enhance this activity by facilitating interactions with specific kinases involved in cancer progression.

- Antimicrobial Properties : Some studies have shown that thiophene derivatives possess antimicrobial activity against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, it could potentially inhibit proteases or kinases, leading to altered cellular signaling.

Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of the dioxaborolane group in enhancing potency through improved binding affinity to target proteins .

Study 2: Antimicrobial Activity

Research conducted on various thiophene derivatives indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the introduction of the dioxaborolane moiety significantly increased the antimicrobial efficacy compared to non-boronated analogs .

Study 3: Enzyme Inhibition

A recent investigation into enzyme inhibition demonstrated that similar compounds could effectively inhibit specific kinases implicated in cancer signaling pathways. This inhibition was attributed to the unique interactions facilitated by the boron atom within the dioxaborolane structure .

Q & A

Q. Methodological

- Storage : Keep at 0–6°C under inert gas to prevent decomposition.

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact. Spills should be neutralized with aqueous NaOH followed by ethanol rinsing .

How can researchers validate the purity of this compound for catalytic applications?

Q. Advanced

- HPLC-MS : Detect trace impurities (<0.5%) that may poison catalysts.

- Elemental analysis : Confirm boron content (theoretical ~3.7%) to ensure stoichiometric accuracy .

What are the limitations of using this compound in macrocyclic syntheses?

Advanced

The rigid thiophene backbone and steric hindrance from the dioxaborolane group limit its utility in forming large rings. Workarounds include:

- Introducing flexible linkers (e.g., polyethylene glycol chains) between boronate and aldehyde groups.

- Using microwave-assisted synthesis to enhance reaction kinetics .

How can computational chemistry aid in reaction optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.